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Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed cell-based assay protocols to assess the efficacy of
QL-1200186, a selective, allosteric inhibitor of the TYK2 pseudokinase (JH2) domain. QL-
1200186 blocks the signaling of key cytokines such as interferon-alpha (IFNa), interleukin-12
(IL-12), and interleukin-23 (IL-23), making it a promising candidate for the treatment of
autoimmune and inflammatory diseases. The following protocols are designed to enable
researchers to evaluate the inhibitory activity of QL-1200186 on the JAK-STAT signaling
pathway in relevant immune cell types.

Mechanism of Action: TYK2 Signaling Pathway

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family.[1][2] In a resting state,
the catalytic activity of the TYK2 kinase domain (JH1) is suppressed by its pseudokinase
domain (JH2).[3] Upon cytokine binding (e.g., IFNq, IL-12, IL-23) to their respective receptors,
a conformational change occurs, leading to the activation of TYK2.[3][4] Activated TYKZ2 then
phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.
[5] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the
transcription of target genes involved in inflammation and immune responses.[3][5] QL-
1200186 is an allosteric inhibitor that binds to the TYK2 JH2 domain, stabilizing its inhibitory
conformation and thereby preventing the activation of the JH1 kinase domain.[6] This
selectively blocks TYK2-mediated signaling without significantly affecting other JAK family
members.[6]
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Caption: QL-1200186 inhibits the TYK2 signaling pathway.

Data Presentation: In Vitro Efficacy of QL-1200186

The following tables summarize the reported in vitro inhibitory activities of QL-1200186 across

various cell-based assays.

) . Measured
Cell Type Stimulation . IC50 (nM) Reference
Endpoint
pSTAT1
CD3+ T cells IFNa ) 1.61
Phosphorylation
pSTATS
Human PBMCs IFNa ) 7.26
Phosphorylation
NK-92 cells IL-12 IFN-y Expression  32.48
PSTAT3
Thl7 cells IL-23 ) 1.026
Phosphorylation
TYK2
Jurkat cells IFNa ) ~10 [7]
Phosphorylation
Human Whole )
IL-12 IFNy Production ~20 [1]
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. Selectivity
Kinase .
. Domain IC50 (nM) (fold vs. TYK2 Reference
Selectivity
JH2)

TYK2 JH2 0.06 - [1]

TYK1 JH2 9.85 164 [1]

JAK1 JH1 >10,000 >166,667 [1]

JAK?2 JH1 >10,000 >166,667 [1]

JAK3 JH1 >10,000 >166,667 [1]

Experimental Protocols
STAT Phosphorylation Assay by Flow Cytometry

This protocol details the measurement of cytokine-induced STAT phosphorylation in human
peripheral blood mononuclear cells (PBMCs) and the inhibitory effect of QL-1200186.

Isolate PBMCs

Pre-treat with
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Caption: Workflow for pSTAT analysis by flow cytometry.

e Human Peripheral Blood Mononuclear Cells (PBMCs)

e QL-1200186

e Recombinant Human IFNa, IL-12, or IL-23

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.researchhub.com/post/1955/detailed-protocol-for-mtt-cell-viability-and-proliferation-assay
https://www.researchhub.com/post/1955/detailed-protocol-for-mtt-cell-viability-and-proliferation-assay
https://www.researchhub.com/post/1955/detailed-protocol-for-mtt-cell-viability-and-proliferation-assay
https://www.researchhub.com/post/1955/detailed-protocol-for-mtt-cell-viability-and-proliferation-assay
https://www.researchhub.com/post/1955/detailed-protocol-for-mtt-cell-viability-and-proliferation-assay
https://www.benchchem.com/product/b15612015?utm_src=pdf-body
https://www.benchchem.com/product/b15612015?utm_src=pdf-body-img
https://www.benchchem.com/product/b15612015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Roswell Park Memorial Institute (RPMI) 1640 medium
o Fetal Bovine Serum (FBS)

o Phosphate-Buffered Saline (PBS)
 Fixation/Permeabilization Buffer

e Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, pSTATS5, and cell surface
markers (e.g., CD3, CD4, CD8, CD19, CD56)

e Flow cytometer
Procedure:

o Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density
gradient centrifugation. Resuspend cells in RPMI 1640 supplemented with 10% FBS.

o Pre-treatment: Seed PBMCs at a density of 1 x 1076 cells/well in a 96-well plate. Add varying
concentrations of QL-1200186 (e.g., 0.1 nM to 10 puM) or vehicle control (DMSO) to the
wells. Incubate for 1-2 hours at 37°C.

« Stimulation: Add the appropriate cytokine (e.g., IFNa at 1000 1U/mL, IL-12 at 10 ng/mL, or IL-
23 at 20 ng/mL) to the wells. Incubate for 15-30 minutes at 37°C.[2]

o Fixation: Immediately stop the stimulation by adding a fixation buffer. Incubate for 10-15
minutes at 37°C.[8]

o Permeabilization: Wash the cells with PBS and then add a permeabilization buffer. Incubate
for 15-20 minutes at room temperature.[8]

e Staining: Wash the cells and then add a cocktail of fluorochrome-conjugated antibodies for
intracellular pSTAT proteins and cell surface markers. Incubate for 30-60 minutes at room
temperature in the dark.[9]

e Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.
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o Data Analysis: Gate on specific immune cell subsets based on surface marker expression.
Determine the median fluorescence intensity (MFI) of the pSTAT signal in each cell
population. Calculate the IC50 value for QL-1200186.

Western Blot Analysis of STAT Phosphorylation

This protocol describes the detection of STAT phosphorylation in a suitable cell line (e.g., NK-
92 or Th17 cells) by Western blotting.

Materials:

» NK-92 or other suitable cell line

« QL-1200186

o Appropriate cytokine for stimulation

e Cell culture medium and supplements

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» Transfer buffer and nitrocellulose or PVDF membranes
 Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibodies against pSTAT and total STAT

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

o Cell Culture and Treatment: Culture cells to approximately 80% confluency. Serum-starve the
cells for 4-6 hours if necessary to reduce basal phosphorylation.[2] Pre-treat cells with
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various concentrations of QL-1200186 for 1-2 hours. Stimulate with the appropriate cytokine
for 15-30 minutes.[2]

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing
protease and phosphatase inhibitors.[2][10]

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature equal amounts of protein (20-30 pg) by boiling in Laemmli buffer.
Separate the proteins on an SDS-PAGE gel.[2]

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVYDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at
room temperature. Incubate with primary antibody (anti-pSTAT) overnight at 4°C.[11]

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-
conjugated secondary antibody for 1 hour at room temperature.[11] Detect the signal using a
chemiluminescent substrate and an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody
against total STAT to confirm equal protein loading.

IFN-y Secretion Assay by ELISA

This protocol is for measuring the inhibitory effect of QL-1200186 on IL-12-induced IFN-y
secretion from NK-92 cells.

Materials:

NK-92 cells

QL-1200186

Recombinant Human IL-12

Complete culture medium for NK-92 cells
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e Human IFN-y ELISA kit

Procedure:

o Cell Seeding: Seed NK-92 cells at a density of 5 x 1074 cells/well in a 96-well plate.[12]
o Treatment: Add varying concentrations of QL-1200186 to the wells.

e Stimulation: Add IL-12 (e.g., 10 ng/mL) to the wells to stimulate IFN-y production.[13] Include
unstimulated and vehicle-treated controls.

e Incubation: Incubate the plate for 24 hours at 37°C.[12]
e Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

o ELISA: Perform the IFN-y ELISA on the collected supernatants according to the
manufacturer's instructions.

o Data Analysis: Generate a standard curve and determine the concentration of IFN-y in each
sample. Calculate the 1C50 value for QL-1200186.

Cell Viability Assay (MTT Assay)

This assay is used to assess the potential cytotoxicity of QL-1200186 on the cell lines used in
the efficacy studies.
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Experimental Workflow
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Caption: Workflow for the MTT cell viability assay.

Materials:

e Cells of interest (e.g., PBMCs, NK-92)
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QL-1200186

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:

e Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 to 5 x
1074 cells/well).[14]

o Treatment: Add serial dilutions of QL-1200186 to the wells. Include untreated and vehicle
controls.

 Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

o MTT Addition: Add 10-20 pL of MTT solution to each well and incubate for 2-4 hours at 37°C,
allowing viable cells to form formazan crystals.[6][14]

e Solubilization: Add 100 pL of solubilization solution to each well to dissolve the formazan
crystals.[6]

» Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate cell viability as a percentage of the untreated control and determine
the CC50 (50% cytotoxic concentration) of QL-1200186.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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